molecular formula C13H15N3O2S B2887195 N-(3-cyclopropyl-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396746-64-7

N-(3-cyclopropyl-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2887195
CAS No.: 1396746-64-7
M. Wt: 277.34
InChI Key: IJEQRZVGWVTDCO-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazole (BTD) is a versatile scaffold widely studied in medicinal chemistry . It is one of the most widely used acceptor heterocycles in producing donor-acceptor materials for organic electronics .


Synthesis Analysis

An improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents has been reported . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .


Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole .


Chemical Reactions Analysis

The cross-coupling reactions of dibromide have been studied, and it was found that the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .


Physical and Chemical Properties Analysis

According to quantum-mechanical calculations, benzo[d][1,2,3]thiadiazole (isoBTD) has higher values of E LUMO and energy band gap (Eg), which indicates high electron conductivity, occurring due to the high stability of the molecule in the excited state .

Scientific Research Applications

Synthetic Methods and Chemical Applications

  • Synthesis of Cyclosulfamides and Thiadiazoles : Research has shown efficient methods for synthesizing cyclosulfamides and thiadiazoles, which are valuable in asymmetric synthesis. Cyclosulfamides, derived from amino acids and chlorosulfonyl isocyanate, serve as tools for asymmetric synthesis, demonstrating the versatility of thiadiazole derivatives in creating chiral compounds (Regainia et al., 2000).
  • Parallel Synthesis of Thiadiazole Libraries : A general method for the parallel synthesis of 5-amino-substituted 1,2,4-thiadiazole derivatives was developed, showcasing the potential of thiadiazoles in drug discovery through solution-phase synthesis (Park et al., 2009).

Biological and Medicinal Applications

  • Anticancer Activity : Some studies have synthesized thiadiazole derivatives and tested their cytotoxicity against various cancer cell lines, identifying compounds with significant anticancer activity. This highlights the potential of thiadiazole derivatives in oncology, where specific substitutions on the thiadiazole scaffold can enhance cytotoxicity against cancer cells (Kumar et al., 2010).
  • Antiulcer Agents : Research into imidazo[1,2-a]pyridines substituted at the 3-position revealed potential as antiulcer agents, demonstrating the role of thiadiazole derivatives in developing new therapeutic agents for treating ulcers. Although some compounds did not display significant antisecretory activity, their cytoprotective properties were notable (Starrett et al., 1989).

Mechanism of Action

While the specific mechanism of action for your compound is not available, it’s worth noting that thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets due to the mesoionic nature of the thiadiazole ring .

Future Directions

The design and preparation of a highly sensitive and selective luminescent probe to detect primary aromatic amines (PAAs) among various amines are important but challenging . A thorough selection of components in the designing of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c17-12(8-1-2-8)5-6-14-13(18)9-3-4-10-11(7-9)16-19-15-10/h3-4,7-8,12,17H,1-2,5-6H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEQRZVGWVTDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)C2=CC3=NSN=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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